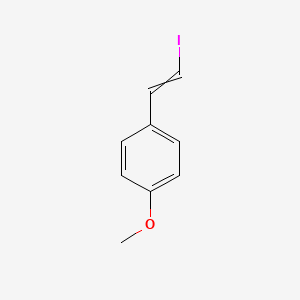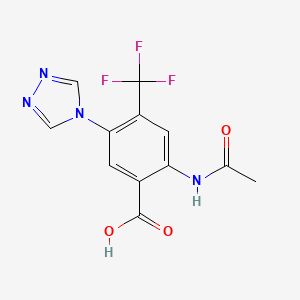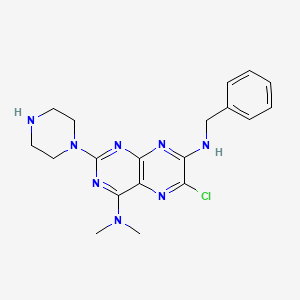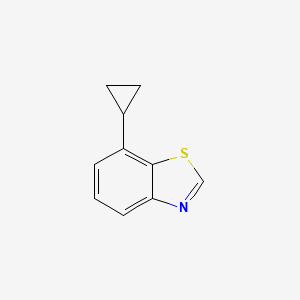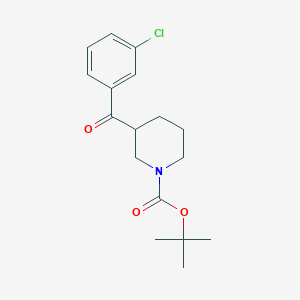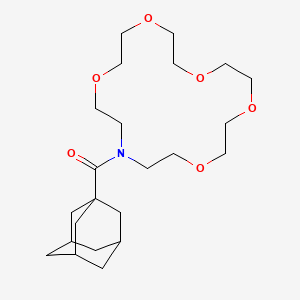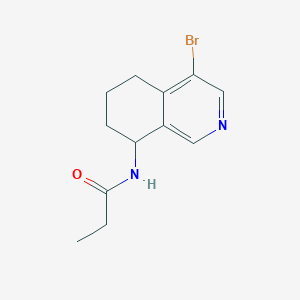
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide
Overview
Description
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is an organic compound with the molecular formula C12H15BrN2O. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and presence in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-5,6,7,8-tetrahydroisoquinoline.
Acylation Reaction: The 4-bromo-5,6,7,8-tetrahydroisoquinoline undergoes an acylation reaction with propanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like selenium dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: De-brominated or hydrogenated products.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-5,6,7,8-tetrahydroisoquinoline: The parent compound without the propanamide group.
5,6,7,8-tetrahydroisoquinoline: Lacks the bromo and propanamide groups.
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
Uniqueness
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the propanamide moiety allows for unique interactions with biological targets and chemical reactivity .
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide |
InChI |
InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16) |
InChI Key |
HDHLVCVQEDWFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCCC2=C(C=NC=C12)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

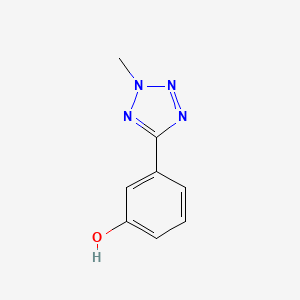
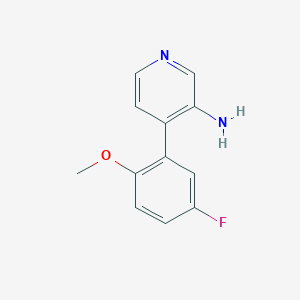

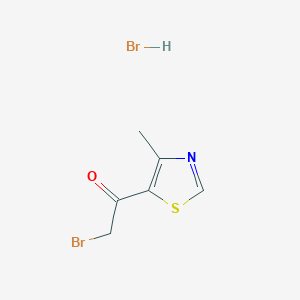
![Ethyl 4-[(2-hydroxyethyl)(methyl)amino]benzoate](/img/structure/B8338901.png)
